molecular formula C10H8N2O2 B14843377 4-Cyclopropoxy-6-formylnicotinonitrile

4-Cyclopropoxy-6-formylnicotinonitrile

Cat. No.: B14843377
M. Wt: 188.18 g/mol
InChI Key: TZMZNDFHJLOEFO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-formylnicotinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 4-position and a formyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-formylnicotinonitrile typically involves the following steps:

    Formation of the Nicotinonitrile Core: The core structure of nicotinonitrile can be synthesized through a series of reactions starting from pyridine derivatives.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-6-formylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Cyclopropyl alcohol, appropriate leaving groups

Major Products:

    Oxidation: 4-Cyclopropoxy-6-carboxynicotinonitrile

    Reduction: 4-Cyclopropoxy-6-formylaminonicotinonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-formylnicotinonitrile would depend on its specific application and the biological target it interacts with. Generally, the compound’s effects would be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

    4-Cyclopropoxy-6-methylnicotinonitrile: Similar structure but with a methyl group instead of a formyl group.

    4-Cyclopropoxy-6-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a formyl group.

    4-Cyclopropoxy-6-aminonicotinonitrile: Similar structure but with an amino group instead of a formyl group.

Uniqueness: 4-Cyclopropoxy-6-formylnicotinonitrile is unique due to the presence of both the cyclopropoxy and formyl groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-cyclopropyloxy-6-formylpyridine-3-carbonitrile

InChI

InChI=1S/C10H8N2O2/c11-4-7-5-12-8(6-13)3-10(7)14-9-1-2-9/h3,5-6,9H,1-2H2

InChI Key

TZMZNDFHJLOEFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C=O)C#N

Origin of Product

United States

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